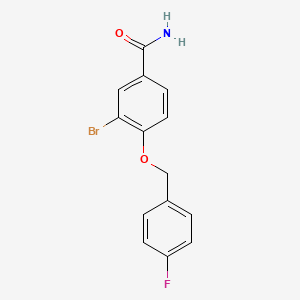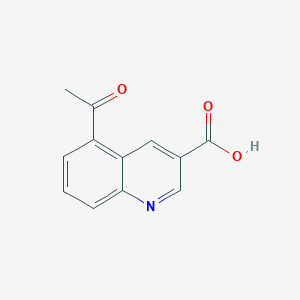
5-クロロ-2-メチル-N-(1-(プロピルスルホニル)-1,2,3,4-テトラヒドロキノリン-7-イル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a chemical compound characterized by its complex molecular structure
科学的研究の応用
5-chloro-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide finds applications in diverse areas of scientific research:
Chemistry: : Used as a building block in organic synthesis for creating complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: : Studied for its potential therapeutic effects, particularly in the field of anti-inflammatory and anti-cancer research.
Industry: : Utilized in the development of advanced materials and chemical processes due to its unique reactive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves multiple steps. One common approach includes:
Formation of Tetrahydroquinoline Core: : The initial step involves the formation of the tetrahydroquinoline core through catalytic hydrogenation of a quinoline derivative under controlled conditions of temperature and pressure.
Introduction of Propylsulfonyl Group:
Attachment of Benzene Sulfonamide: : The final step involves the attachment of the benzenesulfonamide moiety using a substitution reaction with 5-chloro-2-methylbenzenesulfonamide in the presence of a suitable catalyst.
Industrial Production Methods
On an industrial scale, the production process involves the same fundamental steps but with optimized reaction conditions and catalysts to increase yield and purity. Continuous flow reactions and automated reactors are often used to scale up the synthesis process efficiently.
化学反応の分析
Types of Reactions
5-chloro-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions including:
Oxidation: : This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate under acidic or basic conditions, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : Reduction can occur using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride, converting the sulfonamide group into amines.
Substitution: : It undergoes nucleophilic substitution reactions, particularly at the chloro and sulfonamide positions, with reagents like sodium azide or alkyl halides forming a variety of functional derivatives.
Major Products
The major products formed from these reactions include:
Sulfoxide or sulfone derivatives from oxidation.
Amine derivatives from reduction.
Substituted quinoline and sulfonamide derivatives from nucleophilic substitution.
作用機序
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets:
Enzyme Inhibition: : It can inhibit enzymes involved in critical biological pathways, such as kinases and proteases, by binding to their active sites or altering their conformation.
Pathway Modulation: : It may modulate cellular signaling pathways, leading to changes in gene expression, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
5-chloro-2-methyl-N-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline: : Lacks the propyl group, affecting its solubility and reactivity.
2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: : Has a different substitution pattern on the benzene ring, leading to varying biological activity.
5-chloro-2-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: : Contains a methyl group instead of a propyl group, which influences its interaction with biological targets.
Uniqueness
5-chloro-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide stands out due to its specific structural features, including the presence of both chlorine and sulfonyl groups, which contribute to its unique reactivity and interaction with molecular targets.
Hope this sheds some light on this fascinating compound! Any other specifics you're curious about?
特性
IUPAC Name |
5-chloro-2-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S2/c1-3-11-27(23,24)22-10-4-5-15-7-9-17(13-18(15)22)21-28(25,26)19-12-16(20)8-6-14(19)2/h6-9,12-13,21H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPDNOHSPXTQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2550214.png)
![3-ethyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2550217.png)

![[3-(3-Fluorophenyl)-1H-pyrazol-4-YL]methanamine](/img/structure/B2550221.png)
![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine](/img/structure/B2550224.png)
![N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B2550225.png)
![7-hydroxy-N-(2-hydroxypropyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2550226.png)


![3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide](/img/structure/B2550232.png)




